N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzamide
Description
N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzamide is a chemical compound with a unique structure that includes a cyanocyclopentyl group, an iodine atom, and a methylbenzamide moiety
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O/c1-10-4-5-12(15)11(8-10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCRXORIMPYTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzamide typically involves the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride to form N-(1-cyanocyclopentyl)pentanamide . This intermediate can then be further reacted with appropriate reagents to introduce the iodine and methylbenzamide groups. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzoic acid, while reduction may yield N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzylamine.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyanocyclopentyl group may interact with enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate biological activity and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)pentanamide: Similar structure but lacks the iodine and methylbenzamide groups.
5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
N-(1-cyanocyclopentyl)benzamide: Similar structure but lacks the iodine and methyl groups.
Uniqueness
N-(1-cyanocyclopentyl)-2-iodo-5-methylbenzamide is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
